molecular formula C12H17NO4S B2653919 Methyl 4-[(isopropylsulfamoyl)methyl]benzoate CAS No. 1242825-11-1

Methyl 4-[(isopropylsulfamoyl)methyl]benzoate

Cat. No.: B2653919
CAS No.: 1242825-11-1
M. Wt: 271.33
InChI Key: OESCUZNXRFHHLW-UHFFFAOYSA-N
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Description

Methyl 4-[(isopropylsulfamoyl)methyl]benzoate is a chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.34 g/mol . It is characterized by the presence of a benzoate ester group and an isopropylsulfamoyl group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(isopropylsulfamoyl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with isopropylamine and a sulfonylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and reactors to ensure efficiency and safety. Quality control measures are implemented to maintain the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(isopropylsulfamoyl)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-[(isopropylsulfamoyl)methyl]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(methylsulfamoyl)methyl]benzoate
  • Methyl 4-[(ethylsulfamoyl)methyl]benzoate
  • Methyl 4-[(propylsulfamoyl)methyl]benzoate

Uniqueness

Methyl 4-[(isopropylsulfamoyl)methyl]benzoate is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group provides steric hindrance, which can affect the compound’s interaction with other molecules and its overall stability .

Properties

IUPAC Name

methyl 4-(propan-2-ylsulfamoylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-9(2)13-18(15,16)8-10-4-6-11(7-5-10)12(14)17-3/h4-7,9,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESCUZNXRFHHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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